ACT-077825 ACT-077825 ACT-077825 is a renin inhibitor potentially for the treatment of hypertension.
Brand Name: Vulcanchem
CAS No.: 903579-36-3
VCID: VC0517136
InChI: InChI=1S/C35H39Cl2N3O3/c1-21-15-30(36)34(31(37)16-21)43-14-13-42-28-11-7-24(8-12-28)29-17-26-18-38-19-32(39-26)33(29)35(41)40(27-9-10-27)20-25-6-4-5-22(2)23(25)3/h4-8,11-12,15-16,26-27,32,38-39H,9-10,13-14,17-20H2,1-3H3/t26-,32-/m0/s1
SMILES: O=C(C1=C(C2=CC=C(OCCOC3=C(Cl)C=C(C)C=C3Cl)C=C2)C[C@@]4([H])CNC[C@]1([H])N4)N(C5CC5)CC6=CC=CC(C)=C6C
Molecular Formula: C35H39Cl2N3O3
Molecular Weight: 620.62

ACT-077825

CAS No.: 903579-36-3

Inhibitors

VCID: VC0517136

Molecular Formula: C35H39Cl2N3O3

Molecular Weight: 620.62

Purity: >98% (or refer to the Certificate of Analysis)

ACT-077825 - 903579-36-3

CAS No. 903579-36-3
Product Name ACT-077825
Molecular Formula C35H39Cl2N3O3
Molecular Weight 620.62
IUPAC Name (1S,5R)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide
Standard InChI InChI=1S/C35H39Cl2N3O3/c1-21-15-30(36)34(31(37)16-21)43-14-13-42-28-11-7-24(8-12-28)29-17-26-18-38-19-32(39-26)33(29)35(41)40(27-9-10-27)20-25-6-4-5-22(2)23(25)3/h4-8,11-12,15-16,26-27,32,38-39H,9-10,13-14,17-20H2,1-3H3/t26-,32-/m0/s1
Standard InChIKey VKBBVOVNGWGZCA-IEWVHIKDSA-N
SMILES O=C(C1=C(C2=CC=C(OCCOC3=C(Cl)C=C(C)C=C3Cl)C=C2)C[C@@]4([H])CNC[C@]1([H])N4)N(C5CC5)CC6=CC=CC(C)=C6C
Appearance Solid powder
Description ACT-077825 is a renin inhibitor potentially for the treatment of hypertension.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ACT-077825; MK-8141; ACT077825; MK8141; ACT 077825; MK 8141
Reference 1: Herring WJ, Liu K, Hutzelmann J, Snavely D, Snyder E, Ceesay P, Lines C, Michelson D, Roth T. Alertness and psychomotor performance effects of the histamine-3 inverse agonist MK-0249 in obstructive sleep apnea patients on continuous positive airway pressure therapy with excessive daytime sleepiness: a randomized adaptive crossover study. Sleep Med. 2013 Oct;14(10):955-63. doi: 10.1016/j.sleep.2013.04.010. PubMed PMID: 23920422.
2: F Egan M, Zhao X, Gottwald R, Harper-Mozley L, Zhang Y, Snavely D, Lines C, Michelson D. Randomized crossover study of the histamine H3 inverse agonist MK-0249 for the treatment of cognitive impairment in patients with schizophrenia. Schizophr Res. 2013 May;146(1-3):224-30. doi: 10.1016/j.schres.2013.02.030. PubMed PMID: 23523692.
3: Herring WJ, Wilens TE, Adler LA, Baranak C, Liu K, Snavely DB, Lines CR, Michelson D. Randomized controlled study of the histamine H3 inverse agonist MK-0249 in adult attention-deficit/hyperactivity disorder. J Clin Psychiatry. 2012 Jul;73(7):e891-8. doi: 10.4088/JCP.11m07178. PubMed PMID: 22901359.
4: Zoethout RW, Iannone R, Bloem BR, Palcza J, Murphy G, Chodakewitz J, Buntinx A, Gottesdiener K, Marsilio S, Rosen L, van Dyck K, Louis ED, Cohen AF, Schoemaker RC, Tokita S, Sato N, Koblan KS, Hargreaves RH, Renger J, van Gerven JM. The effects of a novel histamine-3 receptor inverse agonist on essential tremor in comparison to stable levels of alcohol. J Psychopharmacol. 2012 Feb;26(2):292-302. doi: 10.1177/0269881111398685. PubMed PMID: 21335358.
5: Egan M, Yaari R, Liu L, Ryan M, Peng Y, Lines C, Michelson D. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD. Curr Alzheimer Res. 2012 May;9(4):481-90. PubMed PMID: 22272611.
6: James LM, Iannone R, Palcza J, Renger JJ, Calder N, Cerchio K, Gottesdiener K, Hargreaves R, Murphy MG, Boyle J, Dijk DJ. Effect of a novel histamine subtype-3 receptor inverse agonist and modafinil on EEG power spectra during sleep deprivation and recovery sleep in male volunteers. Psychopharmacology (Berl). 2011 Jun;215(4):643-53. doi: 10.1007/s00213-010-2158-3. PubMed PMID: 21301819.
7: Iannone R, Palcza J, Renger JJ, Calder N, Cerchio K, Gottesdiener K, Hargreaves R, Dijk DJ, Boyle J, Murphy MG. Acute alertness-promoting effects of a novel histamine subtype-3 receptor inverse agonist in healthy sleep-deprived male volunteers. Clin Pharmacol Ther. 2010 Dec;88(6):831-9. doi: 10.1038/clpt.2010.205. PubMed PMID: 20981000.
8: Buoli M, Serati M, Cahn W. Alternative pharmacological strategies for adult ADHD treatment: a systematic review. Expert Rev Neurother. 2016;16(2):131-44. doi: 10.1586/14737175.2016.1135735. Review. PubMed PMID: 26693882.
9: Van Laere KJ, Sanabria-Bohórquez SM, Mozley DP, Burns DH, Hamill TG, Van Hecken A, De Lepeleire I, Koole M, Bormans G, de Hoon J, Depré M, Cerchio K, Plalcza J, Han L, Renger J, Hargreaves RJ, Iannone R. (11)C-MK-8278 PET as a tool for pharmacodynamic brain occupancy of histamine 3 receptor inverse agonists. J Nucl Med. 2014 Jan;55(1):65-72. doi: 10.2967/jnumed.113.122515. PubMed PMID: 24263088.
10: Kuhne S, Wijtmans M, Lim HD, Leurs R, de Esch IJ. Several down, a few to go: histamine H3 receptor ligands making the final push towards the market? Expert Opin Investig Drugs. 2011 Dec;20(12):1629-48. doi: 10.1517/13543784.2011.625010. Review. PubMed PMID: 21992603.
11: Brioni JD, Esbenshade TA, Garrison TR, Bitner SR, Cowart MD. Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. J Pharmacol Exp Ther. 2011 Jan;336(1):38-46. doi: 10.1124/jpet.110.166876. Review. PubMed PMID: 20864505.
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator